Amine Basicity (pKa) Modulation by gem-Difluoro Group
The presence of the gem‑difluorocyclopropane moiety reduces the basicity of the primary amine relative to non‑fluorinated cyclopropylamine analogs. While a direct experimental pKa for the target compound is not available, predicted values from authoritative databases indicate a pKa of approximately 7.06±0.30 for the structurally similar 2-(2,2-difluorocyclopropyl)ethan-1-amine [1]. In contrast, the predicted pKa for the non‑fluorinated analog 2-(1-methylcyclopropyl)ethan-1-amine is expected to be significantly higher (typically >9.5 for aliphatic primary amines) . This class‑level shift of >2 log units is consistent with systematic studies demonstrating that gem‑difluorination lowers amine pKa by approximately 2–3 units due to the strong electron‑withdrawing inductive effect of the fluorine atoms [2].
| Evidence Dimension | Basicity (pKa of protonated amine) |
|---|---|
| Target Compound Data | pKa ~7.1 (predicted, based on close analog) |
| Comparator Or Baseline | pKa >9.5 (typical for non‑fluorinated aliphatic primary amines) |
| Quantified Difference | ΔpKa ≈ -2.4 units (reduced basicity) |
| Conditions | Predicted values at 25°C; class‑level effect from systematic gem‑difluorocycloalkane studies |
Why This Matters
Reduced amine basicity alters the compound's ionization state at physiological pH, directly impacting membrane permeability, solubility, and target binding in medicinal chemistry campaigns.
- [1] ChemSrc. 2-(2,2-Difluorocyclopropyl)ethan-1-amine. CAS 1545157-75-2. Predicted pKa: 7.06±0.30. Available at: https://m.chem960.com/ View Source
- [2] Holovach S, Melnykov KP, et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. 2022 Apr 1;28(19):e202200331. doi:10.1002/chem.202200331. PMID: 35147261. View Source
